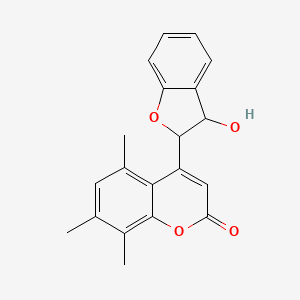

4-(3-hydroxy-2,3-dihydro-1-benzofuran-2-yl)-5,7,8-trimethyl-2H-chromen-2-one

Description

4-(3-hydroxy-2,3-dihydro-1-benzofuran-2-yl)-5,7,8-trimethyl-2H-chromen-2-one is a coumarin derivative characterized by a fused benzofuran-chromenone scaffold. Coumarins are aromatic heterocyclic compounds with a 2H-chromen-2-one core, widely studied for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The unique structural features of this compound include:

- A 3-hydroxy-2,3-dihydro-1-benzofuran moiety at position 4 of the coumarin ring.

- Methyl substitutions at positions 5, 7, and 8, which enhance lipophilicity and influence pharmacokinetic properties.

Properties

IUPAC Name |

4-(3-hydroxy-2,3-dihydro-1-benzofuran-2-yl)-5,7,8-trimethylchromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O4/c1-10-8-11(2)17-14(9-16(21)24-19(17)12(10)3)20-18(22)13-6-4-5-7-15(13)23-20/h4-9,18,20,22H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWUSYRIVKKUHAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=CC(=O)OC2=C1C)C3C(C4=CC=CC=C4O3)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-hydroxy-2,3-dihydro-1-benzofuran-2-yl)-5,7,8-trimethyl-2H-chromen-2-one typically involves multi-step organic reactions. One common method starts with the preparation of the benzofuran moiety, followed by its coupling with a chromenone derivative. Key steps include:

Formation of Benzofuran: This can be achieved through the cyclization of ortho-hydroxyaryl ketones with appropriate reagents.

Coupling Reaction: The benzofuran intermediate is then reacted with a chromenone derivative under conditions that promote the formation of the desired product. Catalysts such as Lewis acids may be used to facilitate this process.

Industrial Production Methods: In an industrial setting, the production of this compound would involve optimizing the reaction conditions for scale-up. This includes:

Batch or Continuous Flow Reactors: To ensure consistent quality and yield.

Purification Techniques: Such as recrystallization or chromatography to isolate the pure compound.

Types of Reactions:

Oxidation: The hydroxyl group in the benzofuran moiety can undergo oxidation to form a ketone.

Reduction: The carbonyl group in the chromenone ring can be reduced to an alcohol.

Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions:

Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

Reducing Agents: Like sodium borohydride or lithium aluminum hydride for reduction processes.

Catalysts: Lewis acids (e.g., aluminum chloride) for facilitating coupling reactions.

Major Products:

Oxidation Products: Ketones or quinones.

Reduction Products: Alcohols.

Substitution Products: Various functionalized derivatives depending on the substituents introduced.

Chemistry:

Synthetic Intermediates: Used in the synthesis of more complex molecules.

Biology:

Enzyme Inhibition: Studied for its potential to inhibit specific enzymes involved in disease pathways.

Antioxidant Properties: Due to the presence of hydroxyl groups.

Medicine:

Drug Development: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry:

Material Science: Potential use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 4-(3-hydroxy-2,3-dihydro-1-benzofuran-2-yl)-5,7,8-trimethyl-2H-chromen-2-one exerts its effects involves interactions with various molecular targets. These include:

Enzyme Binding: The compound can bind to active sites of enzymes, inhibiting their activity.

Signal Transduction Pathways: It may modulate pathways involved in cell growth and apoptosis.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Coumarin Derivatives

Structural Comparison

The table below compares the substituents and core frameworks of analogous coumarin-based compounds:

Key Observations :

- The thiazole-containing coumarin () incorporates a heterocyclic thiazole ring, which is associated with antimicrobial activity but may reduce solubility due to increased molecular complexity .

- The methanochromeno-benzodioxocin derivatives () exhibit a polycyclic framework with multiple hydroxyl groups, likely favoring antioxidant or anti-inflammatory activity .

Antimicrobial Activity

- Target Compound : Methyl groups may enhance lipophilicity, promoting interaction with bacterial membranes. However, direct antimicrobial data are unavailable in the provided evidence.

- Thiazole-Coumarin Hybrid () : Demonstrated significant antimicrobial activity, attributed to the thiazole moiety’s ability to disrupt microbial cell walls .

Anticancer and Immunomodulatory Effects

- Target Compound: Coumarins are known to inhibit tumor proliferation via kinase inhibition or apoptosis induction. The dihydrobenzofuran group may modulate cytochrome P450 enzymes, a common target in cancer therapy .

Metabolic Stability

Physicochemical Properties

Biological Activity

The compound 4-(3-hydroxy-2,3-dihydro-1-benzofuran-2-yl)-5,7,8-trimethyl-2H-chromen-2-one , also known as a derivative of benzofuran and chromone, has garnered attention for its diverse biological activities. This article examines its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The molecular formula of this compound is , and it features a chromone backbone with a hydroxylated benzofuran moiety. Its structural complexity contributes to its unique biological activities.

1. Anticancer Activity

Research has indicated that benzofuran derivatives exhibit significant anticancer properties. In particular, studies have shown that compounds similar to 4-(3-hydroxy-2,3-dihydro-1-benzofuran-2-yl)-5,7,8-trimethyl-2H-chromen-2-one can inhibit cancer cell proliferation. For instance:

- In vitro studies demonstrated that certain benzofuran derivatives inhibited the proliferation of MCF-7 breast cancer cells with IC50 values ranging from 12.4 μM to 58 μM .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Benzofuran Derivative A | MCF-7 | 12.4 |

| Benzofuran Derivative B | MCF-7 | 58 |

2. Anti-inflammatory Effects

The compound has been associated with anti-inflammatory activities. In a study involving various benzofuran derivatives, some were found to significantly reduce inflammation markers in cellular models . The mechanism appears to involve the inhibition of pro-inflammatory cytokines.

3. Antimicrobial Properties

Several studies have reported antimicrobial effects for compounds related to this benzofuran derivative. For example:

- A derivative showed high activity against Staphylococcus pneumoniae and moderate activity against other bacterial strains such as Pseudomonas aeruginosa and Bacillus cereus .

| Pathogen | Activity Level |

|---|---|

| Staphylococcus pneumoniae | High |

| Pseudomonas aeruginosa | Moderate |

| Bacillus cereus | Moderate |

4. Neuroprotective Effects

Research indicates that certain benzofuran derivatives may possess neuroprotective properties. A study highlighted the ability of these compounds to reverse neuropathic pain in models of spinal nerve ligation, suggesting potential therapeutic applications in pain management .

The biological activities of 4-(3-hydroxy-2,3-dihydro-1-benzofuran-2-yl)-5,7,8-trimethyl-2H-chromen-2-one are believed to stem from several mechanisms:

- Inhibition of Cell Proliferation : The compound may induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival.

- Anti-inflammatory Pathways : It likely interferes with NF-kB activation and other inflammatory pathways, reducing the expression of inflammatory cytokines.

- Antioxidant Activity : The presence of hydroxyl groups in the structure suggests potential antioxidant properties, which could mitigate oxidative stress in various disease models.

Case Studies

Several case studies have explored the efficacy of related compounds in clinical settings:

- A clinical trial investigated the effects of a benzofuran derivative on patients with chronic inflammatory diseases and reported significant improvements in symptom management.

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for further research in pharmacology:

Antioxidant Activity

Research indicates that this compound has significant antioxidant properties. Antioxidants are crucial in combating oxidative stress, which is linked to various diseases including neurodegenerative disorders. In vitro studies have demonstrated that the compound effectively scavenges reactive oxygen species (ROS), thereby protecting cellular components from oxidative damage .

Neuroprotective Effects

The compound has shown promise in neuroprotection, particularly in models of neurodegenerative diseases such as Parkinson's disease. Studies utilizing MPTP models indicate that it can improve motor function and reduce neurotoxicity associated with dopaminergic neuron loss . The mechanism appears to involve inhibition of monoamine oxidase B (MAO-B), an enzyme associated with the metabolism of dopamine and implicated in neurodegenerative processes.

Anti-inflammatory Properties

In addition to its neuroprotective effects, the compound exhibits anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines in various cell lines, suggesting a potential role in managing inflammatory conditions . This activity may be beneficial for conditions such as arthritis and other inflammatory diseases.

Case Studies

Several studies have explored the applications of 4-(3-hydroxy-2,3-dihydro-1-benzofuran-2-yl)-5,7,8-trimethyl-2H-chromen-2-one:

Synthesis and Derivatives

The synthesis of this compound involves multi-step organic reactions that yield derivatives with enhanced biological activities. Research has focused on modifying the benzofuran and chromone moieties to improve efficacy and selectivity against specific targets such as MAO-B and inflammatory pathways .

Chemical Reactions Analysis

Synthetic Strategies and Key Bond Formations

The synthesis of benzofuran-chromenone hybrids often involves sequential coupling and cyclization steps:

-

Benzofuran Construction :

-

Sonogashira Coupling : Aryl halides (e.g., iodophenols) react with terminal alkynes under Pd catalysis (e.g., PdCl₂(PPh₃)₂) to form ortho-hydroxytolan intermediates, which cyclize to benzofurans (e.g., 77% yield for ailanthoidol analogs) .

-

Carbonylative Cyclization : Pd-mediated carbonylative cyclization of alkynes with CO introduces acyl groups at the benzofuran’s 3-position, enhancing structural complexity .

-

-

Chromenone Assembly :

Hydroxy Group Modifications

-

Protection/Deprotection :

-

Ester Reduction :

Electrophilic Substitutions

-

Amination :

-

Trifluoromethylation :

Cross-Coupling Reactions

Cyclization and Rearrangements

-

Fries-Type Rearrangement :

-

Microwave-Assisted Cyclization :

Oxidation and Reduction

-

Oxidation :

-

Reduction :

Heterocycle Formation

-

Thiazole Synthesis :

-

Pyrazole Derivatives :

Physicochemical and Biological Correlations

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(3-hydroxy-2,3-dihydro-1-benzofuran-2-yl)-5,7,8-trimethyl-2H-chromen-2-one, and what analytical methods validate its purity and structure?

- Methodology : Synthesis typically involves coupling benzofuran precursors with substituted chromenone derivatives. For example, chromenone cores can be functionalized via Friedel-Crafts alkylation or Suzuki-Miyaura cross-coupling. Structural validation requires:

- NMR spectroscopy : Analyze - and -NMR to confirm substituent positions and stereochemistry (e.g., methyl groups at C5, C7, and C8) .

- Mass spectrometry (EI-MS) : Confirm molecular weight (e.g., molecular ion peaks matching calculated mass).

- X-ray crystallography : Use SHELXL for refinement to resolve bond angles and torsional strain in the benzofuran-chromenone junction .

Q. How is the compound’s solubility and stability characterized under experimental conditions?

- Methodology :

- Solubility profiling : Use Hansen solubility parameters in solvents like DMSO, ethanol, and aqueous buffers (pH 1–12) to optimize in vitro assays.

- Stability studies : Conduct HPLC or LC-MS over 24–72 hours under varying temperatures (4°C, 25°C, 37°C) and light exposure to detect degradation products .

Q. What preliminary biological activities have been reported for structurally analogous benzofuran-chromenone hybrids?

- Methodology : Screen against target receptors (e.g., GABAB allosteric modulation, as seen in rac-BHFF derivatives) using:

- Radioligand binding assays : Measure IC values for receptor affinity .

- In vitro cytotoxicity : Test against cancer cell lines (e.g., MTT assay) and compare with control compounds like 5-fluorouracil .

Advanced Research Questions

Q. What experimental designs are recommended to resolve contradictions in reported biological activity data for this compound?

- Methodology :

- Dose-response replication : Use orthogonal assays (e.g., fluorescence-based calcium flux for GABAB activity vs. electrophysiology) to confirm target engagement .

- Batch variability analysis : Compare synthetic lots via HPLC purity checks and crystallography to rule out structural deviations .

- Meta-analysis : Pool data from multiple labs using standardized protocols (e.g., OECD guidelines) to identify confounding variables .

Q. How can computational modeling predict the compound’s interaction with biological targets, such as neurotransmitter receptors?

- Methodology :

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate binding poses in GABAB receptor pockets, leveraging homology models from related PDB entries (e.g., 6UO3) .

- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes, focusing on hydrogen bonding with hydroxy and carbonyl groups .

Q. What strategies optimize the compound’s stereochemical purity during synthesis, given its dihydrobenzofuran moiety?

- Methodology :

- Chiral chromatography : Use amylose- or cellulose-based columns to separate enantiomers, confirmed by circular dichroism (CD) spectroscopy.

- Asymmetric catalysis : Employ chiral Lewis acids (e.g., BINOL-derived catalysts) during cyclization to favor the desired (2R,3S) configuration .

Q. How do substituent modifications (e.g., methyl vs. methoxy groups) impact the compound’s pharmacokinetic profile?

- Methodology :

- ADMET prediction : Use SwissADME or ADMETLab to compare logP, CYP450 inhibition, and blood-brain barrier penetration for analogs.

- In vivo PK studies : Administer methylated vs. methoxylated derivatives in rodent models, with LC-MS/MS quantification of plasma half-life and metabolite formation .

Key Considerations for Researchers

- Structural complexity : The dihydrobenzofuran moiety introduces torsional strain; X-ray refinement (SHELXL) is critical for resolving conformational ambiguity .

- Biological assays : Prioritize cell-free systems (e.g., receptor-binding assays) before advancing to in vivo models to minimize off-target effects .

- Data reproducibility : Adopt open-source crystallography tools (e.g., SHELX suite) and share raw diffraction data via repositories like COD .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.